Suc-Ala-Val-Pro-Phe-pNA, also known as N-succinyl-alanine-valine-proline-phenylalanine-p-nitroanilide, is a synthetic peptide substrate primarily utilized in biochemical assays. This compound is notable for its role as a substrate for various proteolytic enzymes, particularly in the study of enzyme kinetics and inhibition. The presence of the p-nitroanilide moiety allows for colorimetric detection upon cleavage by specific enzymes, making it a valuable tool in biochemical research.
Suc-Ala-Val-Pro-Phe-pNA can be synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. Commercially, it is available from several suppliers, including Chem-Impex and Biosynth, who provide detailed specifications and safety data for handling this compound .
The synthesis of Suc-Ala-Val-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. The final product can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and composition .
The molecular structure of Suc-Ala-Val-Pro-Phe-pNA consists of a sequence of four amino acids: succinyl-alanine, valine, proline, and phenylalanine, with a p-nitroanilide group at the C-terminus. This structure can be represented as follows:
The presence of the p-nitroanilide group facilitates colorimetric detection upon enzymatic cleavage, which is crucial for quantifying enzyme activity in various assays .
Suc-Ala-Val-Pro-Phe-pNA undergoes hydrolysis when acted upon by specific proteolytic enzymes such as chymotrypsin or peptidyl-prolyl isomerases. The reaction typically involves:
The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this substrate in enzyme assays, providing insights into enzyme activity and specificity .
The mechanism by which Suc-Ala-Val-Pro-Phe-pNA functions involves its interaction with serine proteases:
Studies have shown varying activity levels depending on enzyme concentration and substrate availability, highlighting its utility in kinetic studies .
Relevant data include melting point ranges and solubility parameters provided by suppliers .
Suc-Ala-Val-Pro-Phe-pNA has several scientific uses:
Suc-Ala-Val-Pro-Phe-pNA (succinyl-alanyl-valyl-prolyl-phenylalanine-p-nitroanilide) is a chromogenic peptide substrate extensively employed for investigating the catalytic mechanisms and kinetics of serine proteases. Its design capitalizes on the specificity of proteases for peptide sequences, particularly those recognizing phenylalanine (Phe) at the P1 position. Upon enzymatic hydrolysis between the Phe and pNA residues, the released p-nitroaniline exhibits a distinct yellow color detectable at 405 nm, enabling real-time quantification of protease activity. This substrate has proven indispensable for characterizing novel proteases, such as the chymotrypsin-like enzymes (Soli C1 and Soli C2) isolated from Solenopsis invicta (red fire ant) larvae. These enzymes specifically hydrolyze substrates with Phe in the P1 position, and Suc-Ala-Val-Pro-Phe-pNA enabled researchers to establish their kinetic parameters and inhibition profiles, crucial for understanding their role in larval digestion and potential as insecticide targets [1] [2].
Table 1: Key Molecular Characteristics of Suc-Ala-Val-Pro-Phe-pNA
Property | Value |
---|---|
CAS Number | 95192-38-4 |
Molecular Formula | C₃₂H₄₀N₆O₉ |
Molecular Weight | 652.7 g/mol |
Primary Cleavage Site | -Phe-pNA bond |
Detection Wavelength | 405 nm |
Storage Conditions | ≤ -10 °C |
The development of synthetic chromogenic substrates like Suc-Ala-Val-Pro-Phe-pNA represents a significant evolution from natural protein-based assays in protease research. Early methods relied on observing halo formation on casein or gelatin agar plates or quantifying soluble peptides using reagents like Folin reagent. While useful for detecting general proteolysis, these methods lacked specificity for individual protease types and offered limited kinetic resolution [5]. The introduction of para-nitroanilide (pNA) substrates in the latter half of the 20th century revolutionized the field. By incorporating a chromophore (pNA) linked via a peptide sequence tailored to a protease's active site, researchers gained the ability to continuously monitor enzyme activity with high sensitivity and specificity. Suc-Ala-Val-Pro-Phe-pNA exemplifies this design, where the Ala-Val-Pro-Phe sequence specifically targets chymotrypsin-like serine proteases. Its structure builds upon earlier pNA substrates like Suc-Ala-Ala-Pro-Phe-pNA (a standard chymotrypsin and cathepsin G substrate) [8] and Suc-Val-Pro-Phe-pNA (a cathepsin G substrate) [3]. Modifications in the peptide moiety (e.g., Ala-Val vs. Ala-Ala vs. Val alone) allow fine-tuning of specificity towards related but distinct enzymes, enabling detailed comparative enzymology and mechanistic studies [5] [8].
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